4-Ethoxybenzaldehyde phenylhydrazone
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Overview
Description
4-Ethoxybenzaldehyde phenylhydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is derived from the reaction between 4-ethoxybenzaldehyde and phenylhydrazine. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde phenylhydrazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+Phenylhydrazine→4-Ethoxybenzaldehyde phenylhydrazone+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-Ethoxybenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxybenzaldehyde phenylhydrazone involves its interaction with biological molecules. The hydrazone group can form stable complexes with metal ions and can act as a ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzaldehyde phenylhydrazone
- 4-Hydroxybenzaldehyde phenylhydrazone
- 4-Chlorobenzaldehyde phenylhydrazone
Uniqueness
4-Ethoxybenzaldehyde phenylhydrazone is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C15H16N2O/c1-2-18-15-10-8-13(9-11-15)12-16-17-14-6-4-3-5-7-14/h3-12,17H,2H2,1H3/b16-12+ |
InChI Key |
VIFKPPALNDYUPC-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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